molecular formula C14H25NO4 B15290262 tert-butyl ((R)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

tert-butyl ((R)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Cat. No.: B15290262
M. Wt: 271.35 g/mol
InChI Key: DDMPMIMTLBGEHT-YGRLFVJLSA-N
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Description

Tert-butyl (®-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (®-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves multiple steps. . The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (®-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl (®-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug intermediate or a protective group in peptide synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl (®-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to engage in stereoselective interactions with enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl N-[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14+/m1/s1

InChI Key

DDMPMIMTLBGEHT-YGRLFVJLSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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